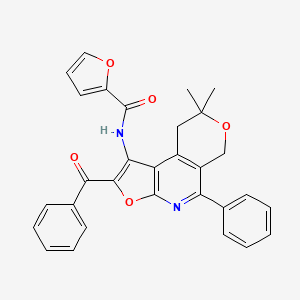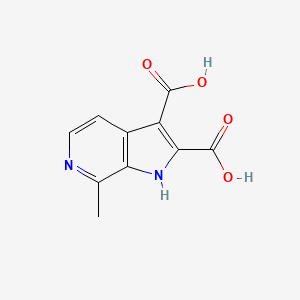
Hygrolidin amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hygrolidin amide is a macrolide antibiotic derived from the natural product hygrolidin. It is known for its unique structural features and biological activities. This compound is produced by the bacterium Streptomyces hygroscopicus and has shown significant potential in various scientific research fields due to its antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hygrolidin amide typically involves the amidation of hygrolidin. One common method is the reaction of hygrolidin with an amine under mild conditions. The process can be catalyzed by various agents, including 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
化学反应分析
Types of Reactions
Hygrolidin amide undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce carboxylic acids and amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or strong bases (e.g., sodium hydroxide).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
Hydrolysis: Produces carboxylic acids and amines.
Oxidation: Results in various oxidized derivatives.
Substitution: Leads to substituted amides.
科学研究应用
Hygrolidin amide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against various bacterial infections.
Industry: Utilized in the production of bioactive compounds and as a model compound in drug development.
作用机制
The mechanism of action of hygrolidin amide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death . The compound targets the 50S subunit of the bacterial ribosome, interfering with the elongation phase of protein synthesis .
相似化合物的比较
Hygrolidin amide is part of the hygrolide family of macrolides, which includes compounds such as bafilomycin A1 and defumarylhygrolidin . Compared to these similar compounds, this compound is unique due to its specific structural features and its potent antimicrobial activity .
List of Similar Compounds
Bafilomycin A1: Another macrolide antibiotic with similar structural features.
Defumarylhygrolidin: A derivative of hygrolidin with distinct biological activities.
属性
CAS 编号 |
90965-59-6 |
|---|---|
分子式 |
C38H59NO10 |
分子量 |
689.9 g/mol |
IUPAC 名称 |
[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate |
InChI |
InChI=1S/C38H59NO10/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H2,39,40)/b14-12+,16-15+,21-13+,22-18+,25-19+/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |
InChI 键 |
NYSJCTVMECTFDC-AEZCHWMWSA-N |
手性 SMILES |
CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\C)\C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)N)C |
规范 SMILES |
CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


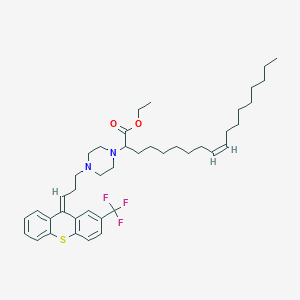

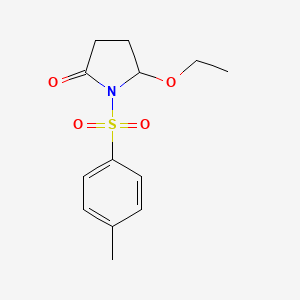
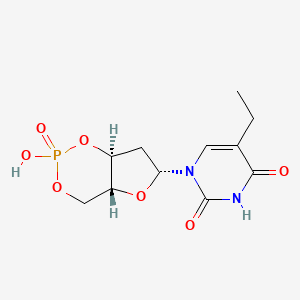
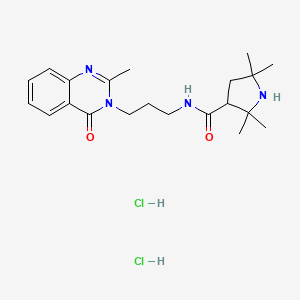
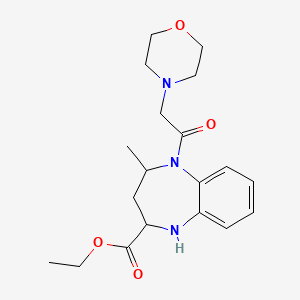

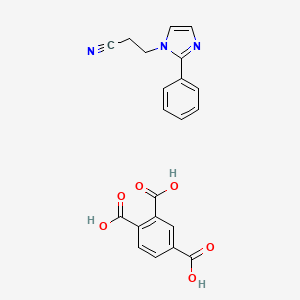
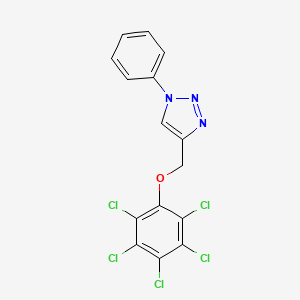
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
